molecular formula C7H5F3O4 B3376986 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid CAS No. 1250292-88-6

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid

Cat. No. B3376986
CAS RN: 1250292-88-6
M. Wt: 210.11
InChI Key: MQWKLOOOISDCSF-UHFFFAOYSA-N
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Description

“5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid” is a chemical compound with the molecular formula C7H5F3O4 and a molecular weight of 210.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring with a carboxylic acid group at the 2-position and a trifluoroethoxy group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving furan-2-carboxylic acid derivatives are complex and can involve multiple pathways . For example, if the alcohol function on 5-hydroxymethylfurfural is oxidized first, 2,5-diformylfuran will be produced. If the aldehyde group is oxidized first, the intermediate will instead be 5-hydroxymethylfuran-2-carboxylic acid. Then, either compound is oxidized to 5-formylfuran-2-carboxylic acid, and finally to furan-2,5-dicarboxylic acid .

Advantages and Limitations for Lab Experiments

TFEFCA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. TFEFCA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, TFEFCA has some limitations as well. It is highly reactive and can react with various functional groups, which can limit its use in certain reactions. TFEFCA is also toxic in high concentrations, which can pose a risk to researchers working with it.

Future Directions

There are several future directions for the research on TFEFCA. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of TFEFCA could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, TFEFCA is a promising compound that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on TFEFCA could lead to the discovery of new therapeutic agents for various diseases and the development of new tools for chemical synthesis.

Scientific Research Applications

TFEFCA is a versatile compound that has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents, anti-inflammatory agents, and antiviral agents. TFEFCA has also been used as a ligand in the design of metal-based catalysts for organic transformations.

properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O4/c8-7(9,10)3-13-5-2-1-4(14-5)6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWKLOOOISDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
Reactant of Route 5
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
Reactant of Route 6
5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid

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